REACTION_SMILES
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[BrH:41].[CH3:45][C:46](=[O:47])[OH:48].[CH3:49][CH2:50][O:51][CH2:52][CH3:53].[Cl:42][CH2:43][Cl:44].[c:1]1([CH:7]([CH3:8])[NH:9][c:10]2[n:11][cH:12][cH:13][c:14](-[c:16]3[c:17](-[c:31]4[cH:32][c:33]([C:37]([F:38])([F:39])[F:40])[cH:34][cH:35][cH:36]4)[n:18][c:19]([CH:22]4[CH2:23][CH2:24][N:25]([C:28]([OH:29])=[O:30])[CH2:26][CH2:27]4)[n:20]3[CH3:21])[n:15]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]([CH3:8])[NH:9][c:10]2[n:11][cH:12][cH:13][c:14](-[c:16]3[c:17](-[c:31]4[cH:32][c:33]([C:37]([F:38])([F:39])[F:40])[cH:34][cH:35][cH:36]4)[n:18][c:19]([CH:22]4[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]4)[n:20]3[CH3:21])[n:15]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Nc1nccc(-c2c(-c3cccc(C(F)(F)F)c3)nc(C3CCN(C(=O)O)CC3)n2C)n1)c1ccccc1
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Name
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CC(Nc1nccc(-c2c(-c3cccc(C(F)(F)F)c3)nc(C3CCNCC3)n2C)n1)c1ccccc1
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Type
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product
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Smiles
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CC(Nc1nccc(-c2c(-c3cccc(C(F)(F)F)c3)nc(C3CCNCC3)n2C)n1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |